MEK inhibitor

MAPK Pathway Inhibition Cellular Phosphorylation Assay Second-Generation MEK Inhibitor

Select this specific MEK inhibitor (BIX 02188/PD0325901 analog) for its unique ability to penetrate the blood-brain barrier—a critical advantage for glioblastoma, neurofibromatosis, and CNS disorder models. Unlike first-generation inhibitors, it achieves deep, durable pERK suppression (avg. 84% in clinical studies) and is the weakest P-gp/BCRP substrate in its class. This ensures robust in vivo target engagement where other MEK inhibitors fail. Its high selectivity also makes it the preferred reagent for maintaining mESC pluripotency and enhancing iPSC generation. For experiments demanding reliable CNS target modulation, this is the definitive tool compound.

Molecular Formula C26H26N4O2
Molecular Weight 426.5 g/mol
CAS No. 334951-92-7
Cat. No. B1418226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEK inhibitor
CAS334951-92-7
Molecular FormulaC26H26N4O2
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4
InChIInChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31)
InChIKeyUPICVLXBXZXYIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirdametinib (PD0325901): Baseline Characteristics of a Second-Generation, Non-ATP-Competitive MEK1/2 Inhibitor


The compound identified by CAS 334951-92-7, also known as Mirdametinib or PD0325901, is a synthetic, small-molecule inhibitor of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2, also designated MAP2K1/2) [1]. It acts through a non-ATP-competitive, allosteric mechanism, binding to a hydrophobic pocket adjacent to the ATP-binding site of MEK1/2 [2]. This binding stabilizes an inactive conformation of the kinase, thereby preventing the phosphorylation and activation of its downstream effectors, extracellular signal-regulated kinases 1 and 2 (ERK1/2) [3]. The compound's molecular formula is C16H14F3IN2O4, with a molecular weight of 482.19 g/mol [4]. As a second-generation MEK inhibitor, it was designed to overcome the pharmacokinetic limitations, such as poor solubility and rapid metabolism, that hindered the clinical development of first-generation inhibitors like CI-1040 (PD184352) [5].

Why PD0325901 Cannot Be Generically Substituted by Other MEK Inhibitors in Preclinical Research


The assumption of functional equivalence among MEK inhibitors is a common pitfall in experimental design that can lead to irreproducible or misinterpreted results. While all agents in this class target MEK1/2, their distinct physicochemical properties, binding kinetics, and susceptibility to cellular efflux mechanisms create divergent biological profiles. For instance, PD0325901 displays a unique binding mode that is highly dependent on the activation state of MEK and the presence of scaffold proteins like KSR1 [1]. Furthermore, the drug's ability to penetrate the central nervous system, or lack thereof, is determined by its status as a substrate for the efflux transporters P-gp (ABCB1) and BCRP (ABCG2), a property where it significantly differs from trametinib, binimetinib, and selumetinib [2]. Simply put, the potency of a compound in a cell-free assay does not translate to equivalent target engagement in complex in vivo models. The following quantitative evidence details the specific, measurable parameters that define PD0325901's unique experimental profile and rationalize its selection over close structural or functional analogs.

Quantitative Evidence for the Differentiated Profile of PD0325901 (Mirdametinib)


PD0325901's Enhanced Potency in pERK Suppression vs. the First-Generation MEK Inhibitor CI-1040

A key design goal for second-generation MEK inhibitors was to improve upon the modest clinical activity of CI-1040. PD0325901 demonstrates a substantial increase in cellular potency for inhibiting ERK1/2 phosphorylation. In a direct comparison using a cell-based assay, PD0325901 is reported to be approximately 500-fold more potent than CI-1040 at suppressing the phosphorylation of ERK1 and ERK2, which are the primary downstream targets of MEK1/2 activity . This data provides a clear quantitative basis for the potency differential.

MAPK Pathway Inhibition Cellular Phosphorylation Assay Second-Generation MEK Inhibitor

PD0325901's Favorable Brain Penetration Profile Compared to Trametinib, Selumetinib, and Binimetinib

The blood-brain barrier (BBB) is a major obstacle for treating intracranial malignancies. A comparative study evaluated the brain penetration of several clinical MEK inhibitors by assessing their interaction with the efflux transporters P-gp (ABCB1) and BCRP (ABCG2). PD0325901 was identified as the weakest substrate for P-gp and BCRP among the tested compounds. Consequently, its brain penetration was only marginally increased in transporter-knockout mice, and efficient target inhibition in the brain was achievable at clinically relevant plasma levels [1]. In contrast, selumetinib, another MEK inhibitor, showed target inhibition in the brain only at plasma concentrations far exceeding those tolerated in patients [1].

Blood-Brain Barrier CNS Drug Delivery P-glycoprotein Substrate Glioblastoma

Comparative Potency of PD0325901 Against MEK1 in the Presence of Scaffold Protein KSR1

The binding and inhibitory activity of MEK inhibitors can be modulated by the presence of the scaffold protein KSR1, which forms a complex with MEK1. A comparative analysis of MEK inhibitor IC50 values was performed using luciferase-fragment complementation assays for MEK1 alone (MEK1-luc) and the KSR1:MEK1 complex (KSR1-luc). In this system, PD0325901 showed a significant difference in potency compared to trametinib. The mean and standard errors were determined from 3 independent experiments, and statistical analysis using an unpaired two-tailed t-test was performed, comparing each drug to trametinib. For the KSR1-luc assay, the comparison between trametinib and PD0325901 yielded a P-value of 0.0046 (t=5.735, df=4), indicating a statistically significant difference in their activity in the presence of the scaffold protein [1].

KSR1 Scaffold Allosteric Inhibition Kinase Binding Assay MEK1 Conformation

PD0325901's Pharmacokinetic Improvements Over CI-1040 in Clinical Setting

The clinical development of the first-generation MEK inhibitor CI-1040 was halted due to its poor pharmacokinetic (PK) properties. PD0325901 was designed to address these issues. In a first-in-human Phase I trial, PD0325901 demonstrated improved PK. It was rapidly absorbed with a median Tmax of 1 hour under fasting conditions [1]. More importantly, the study correlated PK with target modulation in tumor tissue. Strong suppression of phosphorylated ERK (pERK) was observed across a range of doses, with an average 84% decline over a dose range of 2 mg BID to 30 mg BID [1]. This level of in vivo target engagement was not consistently achieved with CI-1040.

Clinical Pharmacokinetics Oral Bioavailability Tumor pERK Suppression Phase I Trial

PD0325901's Broad Kinase Selectivity Profile

A high degree of selectivity is a critical attribute for a chemical probe used to interrogate a specific signaling pathway. Data from a large-scale kinase profiling study (HMS LINCS) confirms the narrow target spectrum of PD0325901. Using a binding assay (Kd determination), the compound was shown to have a high affinity for its primary targets, MEK1 (MAP2K1) and MEK2 (MAP2K2). Critically, it was confirmed to be non-binding to a panel of numerous other kinases [1]. Similarly, a separate source notes that PD0325901 was inactive against a panel of 27 other kinases when tested . This selectivity is consistent with its non-ATP-competitive, allosteric binding mechanism.

Kinase Selectivity Off-target Effects Chemical Probe MAPK Pathway

Recommended Application Scenarios for PD0325901 Based on Its Differentiated Profile


Investigating MEK/ERK Signaling in CNS and Brain Tumor Models

Given its demonstrated status as the weakest substrate for P-gp and BCRP efflux transporters and its ability to achieve efficient brain target engagement at clinically relevant plasma levels, PD0325901 is the superior tool compound for studying the role of the MEK/ERK pathway in central nervous system malignancies like glioblastoma, as well as in models of neurofibromatosis or other CNS disorders where BBB penetration is a critical experimental variable [4].

In Vivo Studies Requiring Robust and Sustained Pathway Inhibition

For in vivo pharmacology experiments where achieving deep and durable suppression of the MAPK pathway is essential, PD0325901's properties offer a clear advantage. Its ~500-fold higher cellular potency over CI-1040 and its ability to achieve an average 84% suppression of tumor pERK in human clinical studies provide confidence in its use for robust target validation in animal models, including xenograft and patient-derived xenograft (PDX) models of cancer [REFS-1, REFS-2].

Stem Cell and Reprogramming Research Requiring Precise MAPK Modulation

The MEK/ERK pathway is a master regulator of pluripotency and differentiation. PD0325901's high potency and selectivity make it a preferred reagent for applications like maintaining the self-renewal of mouse embryonic stem cells (mESCs) in a naive state or enhancing the efficiency of induced pluripotent stem cell (iPSC) generation. Its well-defined selectivity profile minimizes off-target interference with other signaling pathways, ensuring experimental outcomes are attributable to MEK inhibition [4].

Cell-Based Studies Probing MEK1/KSR1 Scaffold Complex Biology

Research into the nuanced regulation of the MAPK pathway, including the role of scaffold proteins like KSR1, benefits from compounds with distinct binding interactions. Evidence showing that PD0325901's inhibitory profile against the KSR1:MEK1 complex differs significantly from trametinib's suggests it is a valuable tool for dissecting context-dependent MEK signaling, particularly in cell types or conditions where KSR1 expression and function are prominent [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for MEK inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.